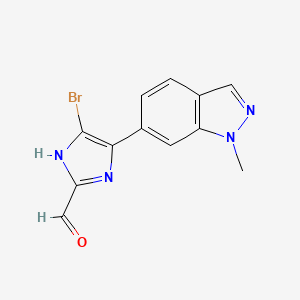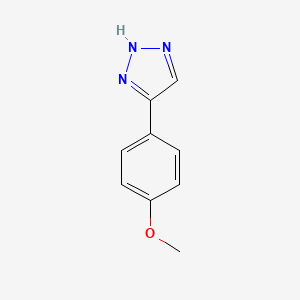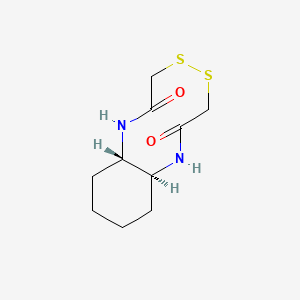![molecular formula C13H20N2O2Si B13712555 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group and a trimethylsilyl (TMS) ethynyl group attached to an imidazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Trimethylsilyl Ethynyl Group: The final step involves the Sonogashira coupling reaction, where the Boc-protected imidazole is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The Boc and TMS groups can be selectively removed or substituted under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while TMS deprotection can be done using tetrabutylammonium fluoride (TBAF).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly used in Sonogashira coupling reactions.
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free imidazole, while coupling reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of imidazole derivatives.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc group provides protection during synthetic steps, while the TMS group can be selectively removed to reveal a reactive ethynyl group. The imidazole ring can interact with various molecular targets, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole can be compared with other similar compounds such as:
1-Boc-4-ethynyl-1H-imidazole: Lacks the TMS group, making it less bulky and potentially more reactive.
1-Boc-4-[(triisopropylsilyl)ethynyl]-1H-imidazole: Contains a larger silyl group, which can influence its reactivity and steric properties.
1-Boc-4-[(trimethylsilyl)methyl]-1H-imidazole: Features a methyl group instead of an ethynyl group, affecting its electronic properties and reactivity.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H20N2O2Si |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
tert-butyl 4-(2-trimethylsilylethynyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2Si/c1-13(2,3)17-12(16)15-9-11(14-10-15)7-8-18(4,5)6/h9-10H,1-6H3 |
InChI Key |
CTOYGSGMDSFRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


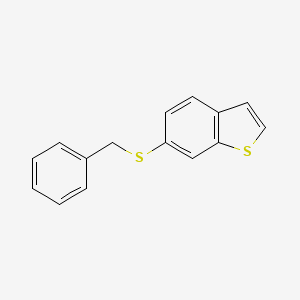
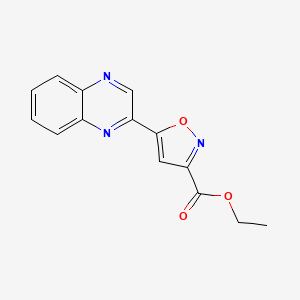
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
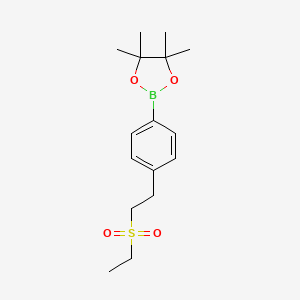
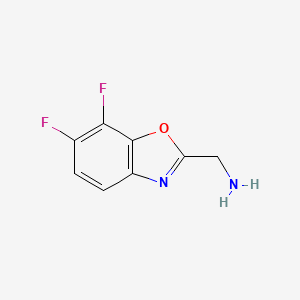
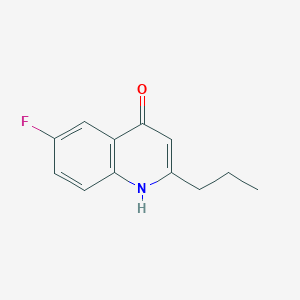
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)


